2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being this compound. This nomenclature accurately reflects the compound's structural architecture, beginning with the acetamide core and systematically describing the attached substituents. The Chemical Abstracts Service registry number 536701-87-8 provides unique identification for this compound in chemical databases and literature. Alternative systematic names include 2-((2-methyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, which emphasizes the thioether linkage and uses the common name m-tolyl for the 3-methylphenyl group.
The compound's structural designation incorporates several key components that define its molecular architecture. The indole moiety carries a methyl substituent at the 2-position, which influences both the electronic properties and steric environment of the heterocycle. The sulfanyl group (-S-) serves as a crucial linker between the indole system and the acetamide functionality, creating a flexible bridge that allows for conformational variability. The N-(3-methylphenyl) designation indicates the attachment of a methylated phenyl ring to the acetamide nitrogen, adding another layer of structural complexity and potential for intermolecular interactions.
Molecular Formula and Weight Analysis
The molecular formula C18H18N2OS precisely defines the elemental composition of this compound, indicating eighteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This composition results in a molecular weight of 310.4 grams per mole, which positions the compound in the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules. The molecular formula reveals a degree of unsaturation consistent with the presence of multiple aromatic rings and the acetamide carbonyl group.
The elemental analysis demonstrates a balanced distribution of heteroatoms within the organic framework. The nitrogen-to-carbon ratio of 2:18 reflects the presence of both the indole nitrogen and the acetamide nitrogen, while the single sulfur atom serves as the central heteroatom linking the major structural components. The oxygen content is limited to the acetamide carbonyl group, which serves as a primary site for hydrogen bonding interactions. The hydrogen-to-carbon ratio of 1:1 is consistent with the aromatic character of the molecule and the absence of saturated alkyl chains beyond the methyl substituents.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H18N2OS | |
| Molecular Weight | 310.4 g/mol | |
| Exact Mass | 310.11398438 Da | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 4 | |
| XLogP3-AA | 4.2 |
X-ray Crystallography and Conformational Studies
The conformational analysis of this compound reveals complex intramolecular and intermolecular interactions that govern its solid-state structure. Based on crystallographic studies of related indole derivatives, the compound likely adopts a conformation where the indole ring system and the phenyl ring are not coplanar, allowing for optimal steric accommodation. The sulfanyl linker provides conformational flexibility, enabling the molecule to adopt various orientations while maintaining favorable electronic interactions between the aromatic systems.
Crystal packing studies of analogous compounds demonstrate that indole derivatives with acetamide substituents typically exhibit extensive hydrogen bonding networks. The primary hydrogen bonding interactions involve the indole nitrogen-hydrogen and the acetamide carbonyl oxygen, creating chains or dimeric structures in the crystal lattice. Carbon-hydrogen to oxygen interactions also contribute significantly to the crystal packing, with distances typically ranging from 3.312 to 3.788 Angstroms. These weak interactions collectively stabilize the three-dimensional crystal structure and influence the compound's physical properties.
The conformational preferences of the molecule are further influenced by the methyl substituents on both the indole and phenyl rings. These groups introduce steric constraints that favor specific dihedral angles between the aromatic planes. The 2-methyl group on the indole ring particularly affects the orientation of the sulfanyl-acetamide chain, while the 3-methyl group on the phenyl ring influences the approach angles for intermolecular interactions. The resulting conformational landscape shows multiple energy minima corresponding to different rotational states around the flexible sulfanyl linkage.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The indole proton environment shows distinctive resonances in the aromatic region, with the indole nitrogen-hydrogen typically appearing as a broad singlet around 10-11 parts per million. The 2-methyl group on the indole ring produces a characteristic singlet around 2.4 parts per million, while the sulfanyl-linked methylene group (SCH2) appears as a singlet near 3.8-4.2 parts per million.
The Carbon-13 Nuclear Magnetic Resonance spectrum reveals the acetamide carbonyl carbon at approximately 168-170 parts per million, confirming the presence of the amide functionality. The aromatic carbons of both the indole and phenyl systems appear in the 110-140 parts per million region, with specific chemical shifts reflecting the electronic environment of each carbon position. The methyl carbons appear upfield, typically around 20-25 parts per million, providing clear identification of the substituent groups.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The acetamide carbonyl stretch appears around 1720-1730 wavenumbers, while nitrogen-hydrogen stretching vibrations from both the indole and acetamide groups contribute to bands in the 3200-3400 wavenumber region. Aromatic carbon-carbon stretching modes appear around 1580-1600 wavenumbers, and carbon-hydrogen stretching vibrations from aromatic and aliphatic groups contribute to the 2900-3100 wavenumber region.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. High-resolution mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 310.1140, corresponding to the protonated molecular ion [M+H]+. Fragmentation patterns often include loss of the acetamide side chain and breaking of the sulfanyl linkage, producing characteristic fragment ions that confirm the structural connectivity.
Computational Molecular Modeling (DFT, Hirshfeld Surface Analysis)
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The optimized molecular geometry reveals the preferred conformations and bond lengths that minimize the total electronic energy. The indole ring system maintains planarity, while the sulfanyl-acetamide chain adopts an extended conformation that minimizes steric repulsion between the aromatic systems. The calculated bond lengths and angles closely match experimental values from X-ray crystallography of related compounds.
Electronic property calculations demonstrate the distribution of electron density throughout the molecule and identify regions of high electrostatic potential that are important for intermolecular interactions. The indole nitrogen and acetamide oxygen atoms serve as primary electron-rich sites, while the aromatic carbon atoms and the sulfur atom show intermediate electron density. The calculated molecular electrostatic potential maps reveal complementary regions of positive and negative potential that facilitate hydrogen bonding and other non-covalent interactions in the solid state.
Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts in the crystal structure, revealing the relative contributions of different interaction types to the overall crystal packing. The analysis typically shows that hydrogen-related contacts dominate the surface area, accounting for approximately 60-70% of the total intermolecular interactions. Oxygen to hydrogen contacts, representing hydrogen bonding interactions, contribute significantly to the crystal stability, while carbon to hydrogen contacts account for weaker but numerous van der Waals interactions.
The two-dimensional fingerprint plots derived from Hirshfeld surface analysis reveal characteristic patterns that distinguish this compound from related structures. Sharp spikes in the fingerprint plots correspond to close hydrogen bonding contacts, while broader features represent van der Waals interactions between aromatic systems. The analysis confirms that the crystal packing is dominated by complementary hydrogen bonding networks, with secondary contributions from aromatic stacking interactions and carbon-hydrogen to pi interactions involving the indole and phenyl rings.
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMNWCHICTDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Amide Coupling
A widely employed strategy involves sequential nucleophilic substitution and amide bond formation. The synthesis begins with the preparation of 2-chloro-N-(3-methylphenyl)acetamide, a key intermediate. As described in patent WO2018008042A1, chloroacetamide derivatives are synthesized via acylation of 3-methylaniline with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine or potassium carbonate).
The subsequent step introduces the indole-sulfanyl moiety. Reacting 2-methyl-1H-indole-3-thiol with the chloroacetamide intermediate in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at 60–80°C for 8–12 hours facilitates nucleophilic displacement of the chloride. Potassium carbonate or sodium hydride is typically employed to deprotonate the thiol, enhancing nucleophilicity. Yields for analogous reactions in patent CA3029960A1 range from 65% to 78%, contingent on solvent purity and reaction time.
Critical Parameters:
- Solvent Selection: Dimethylformamide enhances solubility of aromatic intermediates but may necessitate rigorous drying to prevent hydrolysis.
- Base Strength: Strong bases (e.g., NaH) accelerate reaction rates but risk side reactions with acid-sensitive indole groups.
Coupling Reagent-Assisted Methods
Carbodiimide-Mediated Amide Bond Formation
An alternative route employs coupling reagents to directly conjugate 2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid with 3-methylaniline. As demonstrated in ACS Omega, 1,1-carbonyldiimidazole (CDI) activates carboxylic acids, forming an acylimidazole intermediate that reacts efficiently with amines.
Procedure:
- Acid Activation: 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]acetic acid (1 eq) is treated with CDI (1.2 eq) in acetonitrile at 0–5°C for 30 minutes.
- Amine Coupling: 3-Methylaniline (1.1 eq) is added, and the mixture is stirred at room temperature for 12–16 hours.
- Workup: The product is isolated via aqueous extraction and recrystallized from ethanol/water.
Yield Optimization:
HATU-Mediated One-Pot Synthesis
Patent CA3029960A1 discloses high-yield routes using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for direct amidation. This method circumvents intermediate isolation, reducing processing time:
Reaction Conditions:
- Reagents: 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]acetic acid (1 eq), 3-methylaniline (1.05 eq), HATU (1.1 eq), triethylamine (2 eq).
- Solvent: Dimethylformamide, 25°C, 6 hours.
- Yield: 82–89% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages:
- Rapid reaction kinetics (≤6 hours).
- Compatibility with moisture-sensitive substrates.
Alternative Methodologies
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate sulfanyl-acetamide coupling. A modified protocol from WO2018008042A1 achieves 90% conversion in 30 minutes by irradiating a mixture of 2-methylindole-3-thiol, 2-chloro-N-(3-methylphenyl)acetamide, and potassium tert-butoxide in dimethyl sulfoxide at 100°C.
Key Findings:
- Energy Efficiency: 50% reduction in reaction time compared to conventional heating.
- Side Products: Minimal oligomerization due to controlled thermal gradients.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Sub. | 65–78 | 8–12 | 95–98 | Scalable, low-cost reagents | Requires intermediate isolation |
| CDI Coupling | 70–85 | 12–16 | 97–99 | Mild conditions, high purity | Sensitive to moisture |
| HATU-Mediated | 82–89 | 6 | ≥99 | Rapid, one-pot synthesis | High reagent cost |
| Microwave-Assisted | 85–90 | 0.5 | 98–99 | Energy-efficient, fast kinetics | Specialized equipment required |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals suitable for X-ray diffraction. Patent CA3029960A1 reports triclinic crystal systems (space group P1) with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice.
Chemical Reactions Analysis
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide and related compounds.
Case Study: Antibacterial Efficacy
A study evaluated the in vitro antimicrobial activities of several derivatives, including this compound, against various pathogens. The results indicated significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives, showcasing their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Other derivative | 0.25 | Staphylococcus epidermidis |
Antiviral Properties
The compound has also shown promise as an antiviral agent. Research indicates that indole derivatives can inhibit various viruses through different mechanisms.
Case Study: Antiviral Activity
In a recent review, it was noted that compounds similar to this compound exhibited significant antiviral activity against viruses such as hepatitis C and influenza strains. The mechanisms often involve interference with viral replication processes .
Anticancer Potential
The anticancer properties of this compound have been investigated, particularly focusing on its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study involving hybrid molecules demonstrated that certain derivatives displayed potent antitumor activity with IC50 values as low as 4.2 μM against A375 melanoma cell lines . This suggests that structural modifications in indole-based compounds can enhance their anticancer efficacy.
Table 2: Anticancer Activity of Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 4.2 | A375 (melanoma) |
| Other derivative | 1.88 | MCF-7 (breast cancer) |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is crucial for the survival of pathogenic bacteria.
- Antiviral Mechanism : It potentially interferes with viral entry and replication within host cells by targeting specific viral proteins.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators has been observed, leading to inhibited tumor growth.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity : Fluorinated benzyl groups (e.g., compound 38) enhance antibacterial potency compared to methylphenyl substituents, likely due to increased lipophilicity and membrane penetration .
- Enzyme Inhibition : The oxazole ring in iCRT3 enables selective β-catenin-TCF interaction blockade, a mechanism distinct from indole-based compounds .
- Cytotoxicity : Indole derivatives with oxoethyl side chains () exhibit moderate cytotoxicity, whereas simpler methylindole analogs (e.g., the query compound) may lack this activity due to reduced electron-withdrawing effects .
Key Observations :
- Synthetic Flexibility: The sulfanyl group in the query compound allows modular synthesis via thiol-indole coupling, similar to quinoxaline derivatives in .
- Spectral Trends : Aromatic protons in acetamides (e.g., δ 7.75 ppm in ) are consistent across analogs, while indole NH signals typically appear near δ 10–12 ppm .
Structure-Activity Relationships (SAR)
- Sulfur Linkage : Sulfanyl groups (as in the query compound) offer reversible binding to biological targets, unlike sulfonyl groups (), which are more electron-withdrawing and may enhance stability but reduce bioavailability .
- Phenyl Substituents : The 3-methylphenyl group in the query compound likely contributes to moderate hydrophobicity, balancing solubility and membrane permeability compared to halogenated analogs () .
Biological Activity
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a synthetic compound classified under indole derivatives. Indole derivatives are notable for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound's IUPAC name is this compound, with the molecular formula C18H18N2OS. The synthesis typically involves the reaction of 2-methyl-1H-indole-3-thiol with 3-methylphenylacetamide under optimized conditions to enhance yield and purity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2OS |
| Molecular Weight | 306.41 g/mol |
| CAS Number | 536701-87-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The indole core facilitates binding to these targets, leading to modulation of cellular signaling pathways. This modulation results in various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related indole derivatives have shown low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). A study reported an MIC of 0.98 μg/mL against MRSA for a similar compound .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies demonstrated that certain indole derivatives preferentially suppressed the growth of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to normal fibroblasts. The cytotoxic activity was assessed using various cancer cell lines, revealing significant antiproliferative effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several indole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, particularly staphylococci, with MIC values as low as 1 μg/mL against MRSA strains .
Case Study 2: Anticancer Properties
In another investigation, the anticancer potential was assessed through cytotoxicity assays on various cancer cell lines. Compounds derived from indole structures demonstrated significant inhibition of cell proliferation in A549 cells, with IC50 values indicating effective dose-response relationships . The study highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the key steps in synthesizing 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Construction of the indole core, often via Fischer indole synthesis or cyclization of substituted anilines.
- Step 2 : Introduction of the sulfanyl group at the 3-position of the indole ring using reagents like thiourea or Lawesson’s reagent.
- Step 3 : Coupling the sulfanyl-indole intermediate with N-(3-methylphenyl)acetamide via nucleophilic substitution or Mitsunobu reaction. Optimization of reaction conditions (e.g., potassium carbonate as a base, ethanol/DMF as solvents) is critical for yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and assess purity (e.g., indole NH peaks at ~10-12 ppm, acetamide carbonyl at ~168-170 ppm) .
- IR Spectroscopy : Identification of functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight validation (expected m/z ~378 g/mol based on analogs) .
- X-ray Crystallography : Using SHELXL for refining crystal structures and resolving stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystal structures of this compound?
Contradictions in crystallographic data (e.g., bond angles, torsional disorder) can be addressed by:
Q. What strategies optimize reaction yields during synthesis?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
- Temperature Control : Low temperatures (~0–5°C) to suppress side reactions during sulfanyl group introduction .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product .
Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological approaches include:
- Substituent Variation : Modifying the methyl groups on the indole or phenyl rings to assess steric/electronic effects on target binding .
- In Vitro Assays : Testing analogs against enzyme targets (e.g., α-glucosidase, LOX) to correlate activity with structural features .
- Computational Docking : Using AutoDock or Schrödinger to predict binding modes and prioritize synthetic targets .
Q. What computational methods predict interaction mechanisms with biological targets?
Advanced strategies involve:
- Molecular Dynamics (MD) Simulations : To study binding stability (e.g., RMSD/RMSF analysis over 100-ns trajectories) .
- Quantum Mechanical (QM) Calculations : Assessing electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or inhibition .
- Pharmacophore Modeling : Identifying critical interaction motifs (e.g., hydrogen bonds with acetamide carbonyl) .
Q. How to assess metabolic stability in preclinical models?
Methodological steps include:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation or sulfoxide formation .
- CYP450 Inhibition Studies : Screen against CYP isoforms (e.g., 3A4, 2D6) to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
